molecular formula C26H27ClN2O5 B2548126 N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 486451-61-0

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2548126
CAS No.: 486451-61-0
M. Wt: 482.96
InChI Key: FNOSOBAWVVBPAQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C26H27ClN2O5 and its molecular weight is 482.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research on quinazolinone and thiazolidinone derivatives, structurally related to the specified compound, highlights their potential as antimicrobial agents. A study synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities against various pathogens, demonstrating the versatility of this chemical framework in developing new antimicrobials (Desai, Dodiya, & Shihora, 2011).

Neuropharmacological Studies

Methoxylated tetrahydroisoquinolinium derivatives, sharing core structural features with the compound , were synthesized and evaluated for their binding affinity to apamin-sensitive Ca2+-activated K+ channels. These studies are crucial for understanding how modifications in the tetrahydroisoquinoline scaffold affect neuropharmacological activity, potentially guiding the design of novel therapeutics for neurological disorders (Graulich et al., 2006).

Synthesis of Complex Molecules

The chemical synthesis of complex molecules using tetrahydroisoquinoline derivatives illustrates advanced techniques in organic chemistry, showcasing the potential for creating diverse and biologically active compounds. This area of research is fundamental for drug discovery, providing methodologies for constructing novel entities with therapeutic potential (Aghekyan et al., 2009).

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-31-22-9-4-5-10-23(22)34-16-21-20-15-25(33-3)24(32-2)13-17(20)11-12-29(21)26(30)28-19-8-6-7-18(27)14-19/h4-10,13-15,21H,11-12,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSOBAWVVBPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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